![molecular formula C29H29NO8 B014363 Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside CAS No. 82827-77-8](/img/structure/B14363.png)
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is an exceptional biomedical compound, ingeniously designed to study bacterial infections selectively . Its remarkable prowess lies in its ability to meticulously target enzymes crucial for bacterial cell wall research and development .
Molecular Structure Analysis
The molecular formula of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is C29H29NO8 . The IUPAC name is [(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is 519.54 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Glycolipids and Glycosaminoglycans
This compound is commonly utilized in the synthesis of glycolipids and glycosaminoglycans . These are complex carbohydrates that play crucial roles in various biological functions, including cell-cell recognition and signaling.
Pharmaceutical Applications
Due to its role in the synthesis of glycolipids and glycosaminoglycans, this compound has various pharmaceutical applications . It could potentially be used in the development of drugs for treating various diseases.
Antiviral and Anticancer Activities
This compound exhibits potential antiviral and anticancer activities . This makes it a promising candidate for drug development to treat viral infections and certain types of cancer.
Bacterial Cell Wall Research
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is ingeniously designed to study bacterial infections selectively . Its ability to target enzymes crucial for bacterial cell wall research and development makes it an exceptional biomedical compound.
Carbohydrate-based Therapeutic Drugs
This compound assumes a pivotal function in the composition of carbohydrate-based therapeutic drugs . These drugs hold promise in research of an array of ailments including malignancies and infectious maladies.
Enzyme Targeting
The compound’s ability to meticulously target specific enzymes makes it valuable for biomedical research . By inhibiting or enhancing the activity of these enzymes, researchers can gain insights into their functions and roles in various biological processes.
Mechanism of Action
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25-,26-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKGGKJMHXHHZ-FSJVOCHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578017 | |
Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
82827-77-8 | |
Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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